3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
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Overview
Description
3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a synthetic organic compound known for its complex molecular structure and potential applications in various fields. The compound features a combination of benzofuran, pyrazole, and pyrrolidine moieties, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of 1-benzofuran-2-yl methyl pyrazole: This step can involve the reaction of benzofuran-2-yl derivatives with methylhydrazine under acidic or basic conditions.
Introduction of pyrrolidine-1-carbonyl group: This can be achieved through a condensation reaction with a pyrrolidine-1-carbonyl chloride or an anhydride under suitable conditions.
Formation of prop-2-enenitrile moiety: The final step involves the coupling of the pyrazole derivative with a suitable nitrile source, often using catalysts or reagents like palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale with optimized conditions to maximize yield and purity. This could involve:
Large-scale reactors: for the reaction steps.
Continuous flow techniques: to ensure efficient mixing and reaction kinetics.
Automated purification systems: like chromatography or crystallization to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and reduction: Due to the presence of benzofuran and pyrazole groups.
Substitution reactions: On the aromatic rings and nitrogen atoms.
Condensation and coupling reactions: Via the nitrile and carbonyl functional groups.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophilic agents (e.g., sodium methoxide) are frequently used. Reactions often require solvents like DMF, DMSO, or acetonitrile and catalysts such as palladium or copper complexes.
Major Products
The major products from these reactions can include oxidized derivatives , substituted benzofuran or pyrazole compounds , and various nitrile adducts depending on the reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its interaction with biomolecules and potential use in biochemical assays.
Medicine: Explored for therapeutic potential, especially in the development of novel pharmaceuticals.
Industry: Utilized in the creation of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets like enzymes and receptors . It may participate in pathways by binding to specific sites on proteins, influencing biological activities. The pyrazole and benzofuran moieties can enhance binding affinity and specificity, making it an effective agent in certain biochemical processes.
Comparison with Similar Compounds
When compared with other compounds containing benzofuran or pyrazole groups, 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile stands out due to:
Enhanced stability: and bioavailability .
Greater specificity: in its interaction with molecular targets.
Versatility: in undergoing diverse chemical reactions.
List of Similar Compounds
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl derivatives
Benzofuran-pyrazole hybrid molecules
Nitrile-containing benzofuran compounds
Pyrrolidine-based pyrazoles
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-23-13-16(10-15(12-21)20(25)24-8-4-5-9-24)19(22-23)18-11-14-6-2-3-7-17(14)26-18/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPHWGWGSQPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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